N-(4-amino-2-methylphenyl)methanesulfonamide
Overview
Description
N-(4-amino-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-amino-2-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-methoxyphenyl)methanesulfonamide: Similar structure with a methoxy group instead of a methyl group.
N-(4-amino-3-methylphenyl)methanesulfonamide: Similar structure with the amino group in a different position.
N-(4-amino-2-ethylphenyl)methanesulfonamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(4-amino-2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a methanesulfonamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPUXVZTIPREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367943 | |
Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-01-2 | |
Record name | N-(4-Amino-2-methylphenyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57165-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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